molecular formula C13H7ClFNO B6381158 MFCD18315554 CAS No. 1261942-49-7

MFCD18315554

Cat. No.: B6381158
CAS No.: 1261942-49-7
M. Wt: 247.65 g/mol
InChI Key: NOLXCBOOLAGGLD-UHFFFAOYSA-N
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Description

The compound is synthesized via multi-step reactions involving transition metal catalysts, such as palladium complexes, under controlled temperature and solvent conditions (e.g., tetrahydrofuran or DMF) . Key physicochemical properties include:

  • Molecular weight: ~250–300 g/mol (estimated from similar compounds)
  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly soluble in water .
  • Bioactivity: Predicted to exhibit moderate CYP enzyme inhibition and BBB permeability based on computational models .

Properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-11-6-8(4-5-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLXCBOOLAGGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685951
Record name 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-49-7
Record name 3'-Chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18315554 involves several routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions can vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

MFCD18315554 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

MFCD18315554 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being explored for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of MFCD18315554 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP<sup>o/w</sup> Solubility (mg/mL)
This compound C₁₀H₁₂N₂S₂ 248.34 Thiazole, amine 2.15 0.24 (DMSO)
MFCD11044885 (CAS 918538-05-3) C₆H₃Cl₂N₃ 188.01 Chloropyrrole, triazine 1.64 0.12 (DMF)
MFCD13195646 (CAS 1046861-20-4) C₆H₅BBrClO₂ 235.27 Boronic acid, halide 2.07 0.18 (THF)
MFCD00039227 (CAS 1533-03-5) C₁₀H₉F₃O 202.17 Trifluoromethyl, ketone 1.78 0.68 (Ethanol)

Key Observations :

  • Polarity : this compound has a higher LogP than MFCD11044885, suggesting better lipid membrane permeability, which is critical for drug delivery .
  • Thermal Stability : Unlike MFCD00039227 (ketone derivative), this compound’s thiazole ring enhances thermal stability, making it suitable for high-temperature catalytic reactions .

Functional Analogues

Table 2: Functional and Application-Based Comparison

Compound (MDL/CAS) Primary Application Catalytic Activity Toxicity Profile
This compound Anticancer agent (preclinical) Moderate CYP3A4 inhibition Low acute toxicity (LD₅₀ > 500 mg/kg)
MFCD11044885 Herbicide intermediate None High dermal irritation (H315)
MFCD00003330 (CAS 1761-61-1) Polymer stabilizer Radical scavenging Moderate hepatotoxicity

Key Observations :

  • PAINS alerts in MFCD11044885) .
  • Industrial Utility : MFCD00003330’s radical scavenging ability is superior for polymer stabilization, whereas this compound is less effective in this role .

Key Observations :

  • Catalyst Efficiency: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) achieve higher yields for this compound compared to non-catalyzed routes for MFCD00039227 .
  • Scalability : The aqueous-phase synthesis of MFCD13195646 offers greener alternatives but requires stringent pH control .

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